
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane triglycidyl ether (TMPTE) is a trifunctional aliphatic glycidyl ether epoxide monomer. It is primarily used as a crosslinking agent, providing chemical and mechanical resistance . It has a hydroxyl group that reacts with the epoxy monomer to form stable ether linkages .
Synthesis Analysis
The synthesis of TMPTE involves the reaction of trimethylolpropane and epichlorohydrin, catalyzed by a Lewis acid to form a halohydrin. The next step is dehydrochlorination with sodium hydroxide, which forms the triglycidyl ether . In another synthesis method, polymer networks have been synthesized by addition reactions of tri-functional amine, tris(2-aminoethyl)amine (TAEA) or trimethylolpropane tris[poly(propylene glycol)amine terminated] ether (PPGTA), and poly(ethylene glycol) diacrylate (PEGDA), or poly(ethylene glycol) diglycidyl ether (PEGDE) in dimethyl sulfoxide (DMSO) as a solvent .Molecular Structure Analysis
The IUPAC name for TMPTE is 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane . The molecular formula is C15H26O6 . Detailed chemical structure analysis of synthesized products was performed using a combination of spectroscopy techniques .Chemical Reactions Analysis
The molecule has 3 oxirane functionalities, a key use is modifying and reducing the viscosity of epoxy resins . The reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of TMPTE include a chemical formula of C15H26O6 and a molar mass of 302.364 g/mol .Mechanism of Action
The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) .
Safety and Hazards
TMPTE is classified as a skin irritant, skin sensitizer, eye irritant, and hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Future Directions
properties
CAS RN |
18425-64-4 |
|---|---|
Product Name |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.318 |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |
InChI Key |
ZWHGJDQVQZVOHM-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |
synonyms |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



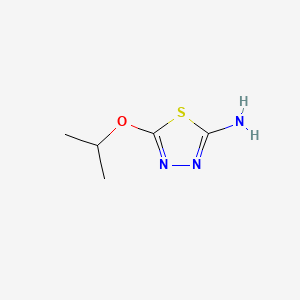
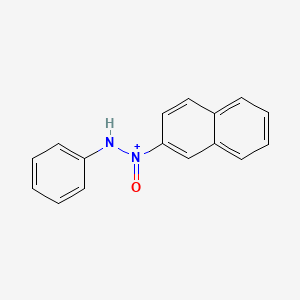
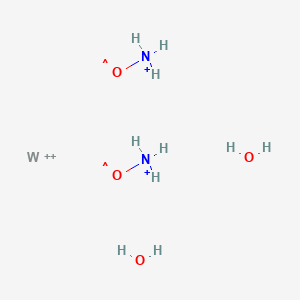
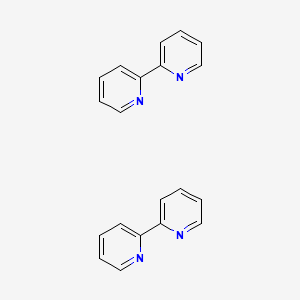
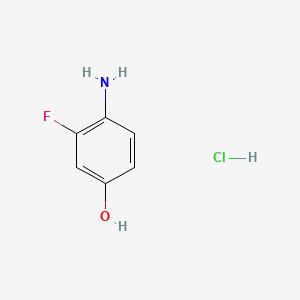
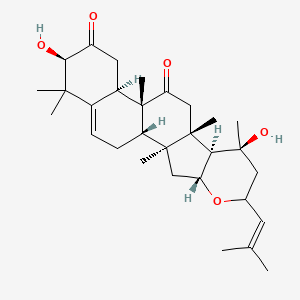

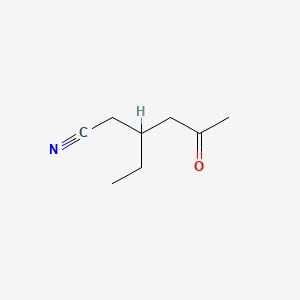
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
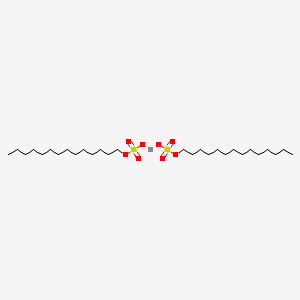
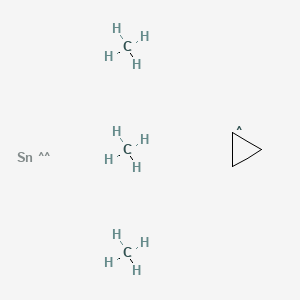
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
